2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
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Overview
Description
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a pyridine derivative
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of N–H…O and N–H…N hydrogen bonds in similar compounds .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular function .
Result of Action
Similar compounds have been known to cause changes in cellular function, leading to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions to maximize yield, and implementing purification steps to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound shares a similar pyridine structure and can undergo similar chemical reactions.
2-Amino-6-methylpyridine: Another related compound that can be used in similar synthetic applications.
Uniqueness
What sets 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-3-7-19-17(13)22-12-15-5-8-21(9-6-15)16-11-18-10-14(2)20-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADPOCROMABN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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